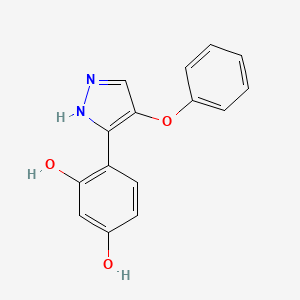

4-(4-phenoxy-1H-pyrazol-3-yl)-1,3-benzenediol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 4-(4-phenoxy-1H-pyrazol-3-yl)-1,3-benzenediol often involves multi-component reactions. For instance, Bade and Vedula (2015) described the efficient synthesis of similar pyrazole derivatives using a one-pot, four-component reaction, highlighting the ease and good yield of this method (Bade & Vedula, 2015).

Molecular Structure Analysis

The molecular structure of similar compounds has been extensively studied. Tang et al. (2014) synthesized a related compound and analyzed its structure using single-crystal X-ray diffraction, revealing significant dihedral angles between the pyrazole rings and the benzene ring system (Tang et al., 2014).

Chemical Reactions and Properties

In terms of chemical reactions, Portilla et al. (2007) studied the hydrogen-bonded structures of similar compounds, revealing complex sheets and chains formed by hydrogen bonds (Portilla et al., 2007).

Physical Properties Analysis

The physical properties, such as luminescence, of similar compounds have been a focus of research. For example, Tang et al. (2014) investigated the luminescent properties of their synthesized compound, contributing to the understanding of the physical characteristics of such molecules (Tang et al., 2014).

Chemical Properties Analysis

The chemical properties of similar compounds have been analyzed through various spectroscopic techniques. Viji et al. (2020) utilized techniques like IR, NMR, and molecular docking to understand the molecular structure and spectroscopic data of a related compound (Viji et al., 2020).

Aplicaciones Científicas De Investigación

Antimicrobial and Anti-inflammatory Applications

Antimicrobial Activity

Novel pyrazole derivatives have shown significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, indicating their potential as templates for the development of new antimicrobial agents. For instance, certain synthesized compounds displayed considerable activity against bacteria such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi (Shaikh et al., 2014).

Anti-inflammatory Agents

Pyrazole, isoxazole, and benzodiazepine derivatives bearing an aryl sulfonate moiety have been synthesized and evaluated for their anti-inflammatory activity, showcasing the therapeutic potential of these compounds in treating inflammation-related disorders (Kendre et al., 2015).

Corrosion Inhibition

- Corrosion Inhibitors: A theoretical study on bipyrazolic-type organic compounds using density functional theory (DFT) elucidated their potential activity as corrosion inhibitors. This research suggests the application of pyrazole derivatives in protecting metals from corrosion, which is crucial for industrial applications (Wang et al., 2006).

Bioactivity and Pharmacological Potential

- Antihyperglycemic Agents: Research into pyrazol-3-one derivatives has led to the identification of potent antihyperglycemic agents, demonstrating the role of these compounds in managing diabetes mellitus. The structure-activity relationship (SAR) studies highlighted their mechanism of action, primarily through the inhibition of renal tubular glucose reabsorption (Kees et al., 1996).

Environmental Chemistry and Sensor Development

- Detection of Metal Ions: Pyrazoline derivatives have been investigated for their photophysical properties and utilized as fluorescent chemosensors for the detection of metal ions, such as Fe3+. This application is important for environmental monitoring and the development of diagnostic tools (Khan, 2020).

Propiedades

IUPAC Name |

4-(4-phenoxy-1H-pyrazol-5-yl)benzene-1,3-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3/c18-10-6-7-12(13(19)8-10)15-14(9-16-17-15)20-11-4-2-1-3-5-11/h1-9,18-19H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUNNLMRNOJZGQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-phenoxy-1H-pyrazol-3-yl)benzene-1,3-diol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(cyanomethyl)phenyl]-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide](/img/structure/B5514296.png)

![N-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5514305.png)

![1-ethyl-5-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B5514317.png)

![vinyl [(3-cyano-5-ethyl-4,6-dimethyl-2-pyridinyl)thio]acetate](/img/structure/B5514318.png)

![1-[(dimethylamino)sulfonyl]-N-{2-[(4-methoxyphenyl)thio]ethyl}-3-piperidinecarboxamide](/img/structure/B5514323.png)

![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[5-(methoxymethyl)-2-furoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5514327.png)

![1-[(dimethylamino)sulfonyl]-N-{2-[methyl(4-methylphenyl)amino]ethyl}-3-piperidinecarboxamide](/img/structure/B5514362.png)

![{4-[4-(1H-1,2,4-triazol-3-yl)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5514372.png)

![ethyl {[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5514399.png)